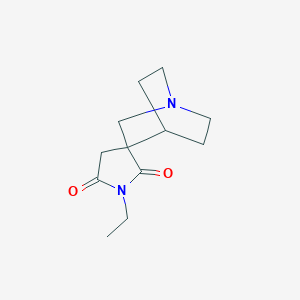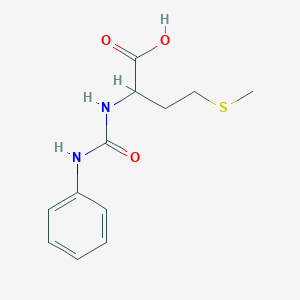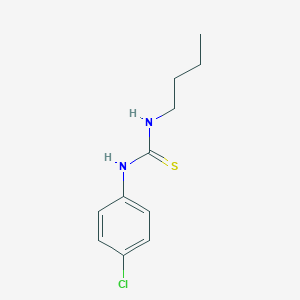![molecular formula C21H25NOS B373963 1-[(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)(methyl)amino]-2-propanol](/img/structure/B373963.png)
1-[(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)(methyl)amino]-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]propan-2-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
- Formation of the benzocbenzothiepin core: This can be achieved through cyclization reactions involving appropriate starting materials.
- Introduction of the propylidene group: This step involves the addition of a propylidene moiety to the benzocbenzothiepin core.
- Attachment of the methylamino group: This is typically done through nucleophilic substitution reactions.
- Final functionalization: The hydroxyl group is introduced in the final step, often through oxidation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]propan-2-ol can undergo various chemical reactions, including:
- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
- Reduction: The compound can be reduced to form different alcohol derivatives.
- Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
- Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]propan-2-ol has several scientific research applications:
- Chemistry: It is used as a building block for the synthesis of more complex molecules.
- Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
- Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 1-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]propan-2-ol
- 1-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-ethylamino]propan-2-ol
- 1-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-dimethylamino]propan-2-ol
Uniqueness: The uniqueness of 1-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]propan-2-ol lies in its specific structural features and the resulting chemical properties
Eigenschaften
Molekularformel |
C21H25NOS |
|---|---|
Molekulargewicht |
339.5g/mol |
IUPAC-Name |
1-[[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]-methylamino]propan-2-ol |
InChI |
InChI=1S/C21H25NOS/c1-16(23)14-22(2)13-7-11-19-18-9-4-3-8-17(18)15-24-21-12-6-5-10-20(19)21/h3-6,8-12,16,23H,7,13-15H2,1-2H3/b19-11- |
InChI-Schlüssel |
RZTBVIDBPCDVPL-ODLFYWEKSA-N |
SMILES |
CC(CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31)O |
Isomerische SMILES |
CC(CN(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31)O |
Kanonische SMILES |
CC(CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-azabicyclo[2.2.2]oct-3-ylidene(cyano)acetate](/img/structure/B373880.png)

![1-Amino-4-[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]phenyl]anilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B373883.png)

![4-[(4-chloro-2-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B373889.png)
![2,2,2-Trifluoroethyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B373891.png)


![4,11,13-trimethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B373898.png)





